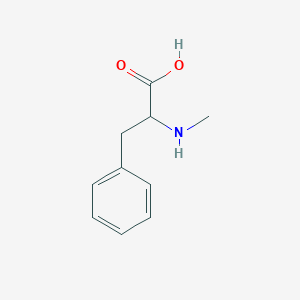![molecular formula C17H19FN2OS2 B2850010 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-59-0](/img/structure/B2850010.png)
2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound known for its unique structure. It combines a thienopyrimidine core with additional alkyl and phenyl substituents, making it a candidate for various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically begins with the preparation of intermediate compounds, followed by cyclization and subsequent functionalization steps.
Step 1: Preparation of Thieno[3,2-d]pyrimidine Core
Starting Materials: Appropriate thiophenes and aminopyrimidines.
Reaction Conditions: Cyclization reactions often performed under reflux with catalysts such as Lewis acids.
Step 2: Functionalization
Reagents: sec-Butylthiol, 4-Fluorobenzaldehyde, and methylating agents.
Reaction Conditions: Substitution reactions facilitated by bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation Reactions
Reagents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Products: Sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Products: Reduction of carbonyl groups to alcohols.
Substitution Reactions
Reagents: Halogens (Br2, I2), alkylating agents.
Products: Various substituted derivatives depending on the position of substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one makes it useful in studying reaction mechanisms and as a starting point for designing new compounds.
Biology and Medicine
Drug Development: Potential use as a lead compound for creating novel pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Useful for studying its interactions with biological macromolecules.
Industry
Materials Science: Possible applications in developing new materials with specific electronic or optical properties.
Wirkmechanismus
The compound's biological effects are mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The exact pathways depend on the functional groups present and their ability to interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing the 4-fluorophenyl group, providing insights into the effects of fluorination.
Alkylthio Substituted Pyrimidines: Compounds with similar alkylthio substituents showing the impact of sulfur-containing groups.
Uniqueness
The distinct combination of substituents in 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one confers unique chemical and biological properties that differentiate it from other similar compounds. It allows for exploration in multiple fields, from synthetic chemistry to pharmacology.
Eigenschaften
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS2/c1-4-10(2)23-17-19-14-9-11(3)22-15(14)16(21)20(17)13-7-5-12(18)6-8-13/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHYEBCGVJEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)
![2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE](/img/structure/B2849930.png)


![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)
![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
![8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2849941.png)

![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)



